molecular formula C13H14F12O4 B6313066 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester CAS No. 1357623-76-7

2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester

Cat. No. B6313066
CAS RN: 1357623-76-7
M. Wt: 462.23 g/mol
InChI Key: VOCVGBQRSADXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester (HFIP-EE) is an organofluorine compound that has recently gained attention for its unique properties. It is a colorless liquid with a low boiling point and a relatively low vapor pressure. It is also a non-flammable and non-toxic compound. HFIP-EE has a variety of applications, ranging from synthesis of organic compounds to use as a solvent in laboratory experiments. In recent years, its use has expanded to include scientific research applications.

Scientific Research Applications

2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester has been used in a variety of scientific research applications. It has been used as a solvent for a variety of reactions, including the synthesis of organic compounds and reaction of organosilicon compounds. In addition, this compound has been used to study the structure and properties of materials, such as polymers and surfactants. It has also been used to study the behavior of enzymes and proteins in solution.

Mechanism of Action

The mechanism of action of 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester is not well understood. It is believed that its low boiling point and low vapor pressure allow it to act as a solvent for a variety of reactions. In addition, its low toxicity and non-flammability make it an ideal solvent for laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It has been shown to have a low toxicity in laboratory animals, but its long-term effects on humans are not known. In addition, its effects on enzymes and proteins in solution are not well understood.

Advantages and Limitations for Lab Experiments

2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester has several advantages for use in laboratory experiments. Its low boiling point and low vapor pressure make it an ideal solvent for a variety of reactions. In addition, its non-flammability and low toxicity make it safe to use in laboratory experiments. The main limitation of this compound is its relatively high cost, which can make it prohibitively expensive for some laboratory experiments.

Future Directions

There are several potential future directions for the use of 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester. It could be used to synthesize a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. In addition, its low toxicity and non-flammability make it an ideal solvent for laboratory experiments. Finally, its low boiling point and low vapor pressure make it an ideal solvent for the study of enzymes and proteins in solution.

Synthesis Methods

2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester can be synthesized by the reaction of hexafluoroisopropanol (HFIP) with ethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, to catalyze the reaction. The reaction is carried out at room temperature and pressure. The product of the reaction is a colorless liquid with a boiling point of -8.2°C.

properties

IUPAC Name

ethyl 3-(1,1,2,3,3,3-hexafluoropropoxy)-2-(1,1,2,3,3,3-hexafluoropropoxymethyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F12O4/c1-3-27-8(26)9(2,4-28-12(22,23)6(14)10(16,17)18)5-29-13(24,25)7(15)11(19,20)21/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCVGBQRSADXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(COC(C(C(F)(F)F)F)(F)F)COC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.